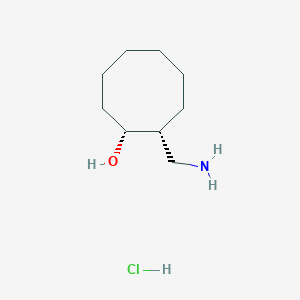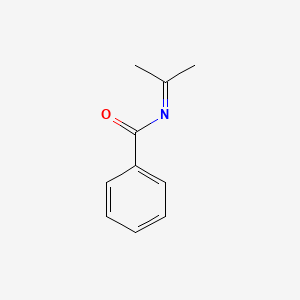![molecular formula C8H14O2S B13794815 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane CAS No. 69697-53-6](/img/structure/B13794815.png)
4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane: is a bicyclic compound with the molecular formula C8H14O2S. This compound is characterized by its unique structure, which includes a sulfur atom and two oxygen atoms within a bicyclic framework. The presence of these heteroatoms imparts distinct chemical properties to the compound, making it of interest in various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane typically involves the reaction of 3-hydroxy-3-methyl-2-butanone with 1-thioglycerol. The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the bicyclic structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or chloroform.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry: 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[321]octane is used as a building block in organic synthesis
Biology: The compound’s ability to undergo various chemical transformations makes it a valuable tool in biochemical research. It can be used to study enzyme-catalyzed reactions involving sulfur-containing substrates and to develop inhibitors for enzymes that interact with sulfur compounds.
Medicine: In medicinal chemistry, 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane derivatives may be explored for their potential therapeutic properties. The compound’s unique structure could lead to the development of new drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry, where it can be incorporated into polymer backbones to impart desired properties.
作用機序
The mechanism of action of 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane involves its interaction with various molecular targets, depending on the specific application. In biochemical reactions, the compound can act as a substrate or inhibitor for enzymes that process sulfur-containing compounds. The presence of sulfur and oxygen atoms in the bicyclic structure allows for specific interactions with active sites of enzymes, leading to inhibition or modification of enzyme activity.
類似化合物との比較
4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atoms present in 4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane.
1,2,2-Trimethyl-7,8-dioxa-3-thiabicyclo[3.2.1]octane: This compound has a similar framework but differs in the position and number of methyl groups.
Uniqueness: this compound is unique due to the presence of both sulfur and oxygen atoms within its bicyclic structure. This combination of heteroatoms imparts distinct chemical properties, making it versatile for various applications in research and industry. The compound’s ability to undergo multiple types of chemical reactions further enhances its utility as a synthetic intermediate and research tool.
特性
CAS番号 |
69697-53-6 |
|---|---|
分子式 |
C8H14O2S |
分子量 |
174.26 g/mol |
IUPAC名 |
4,4,5-trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14O2S/c1-7(2)8(3)9-4-6(10-8)5-11-7/h6H,4-5H2,1-3H3 |
InChIキー |
GVUDOWQPVVUZDI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(OCC(O2)CS1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


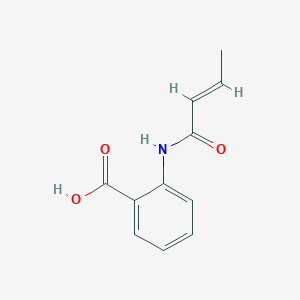


![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)

![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)

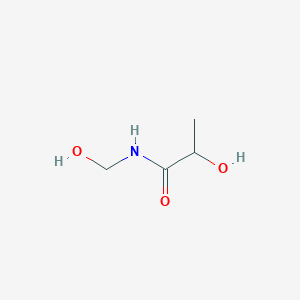
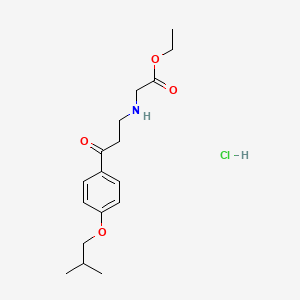
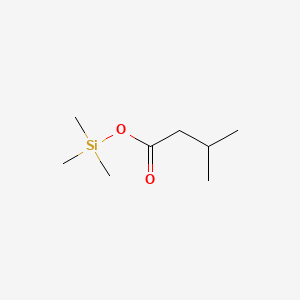
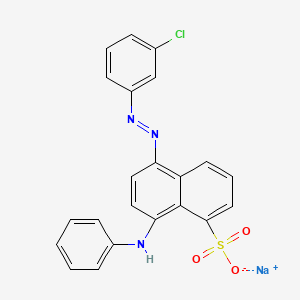
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
